octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin
octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin
Brand Name:
Vulcanchem
CAS No.:
156382-50-2
VCID:
VC0115631
InChI:
InChI=1S/C16H28O5/c1-14(2)10-12-7-5-6-11(8-9-17)16(12)13(18-4)19-15(14,3)20-21-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13-,15-,16?/m0/s1
SMILES:
CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C
Molecular Formula:
C16H28O5
Molecular Weight:
300.39 g/mol
octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin
CAS No.: 156382-50-2
Main Products
VCID: VC0115631
Molecular Formula: C16H28O5
Molecular Weight: 300.39 g/mol
CAS No. | 156382-50-2 |
---|---|
Product Name | octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin |
Molecular Formula | C16H28O5 |
Molecular Weight | 300.39 g/mol |
IUPAC Name | 2-[(2S,6R,9S,12S)-12-methoxy-8,8,9-trimethyl-10,11,13-trioxatricyclo[7.2.2.01,6]tridecan-2-yl]ethanol |
Standard InChI | InChI=1S/C16H28O5/c1-14(2)10-12-7-5-6-11(8-9-17)16(12)13(18-4)19-15(14,3)20-21-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13-,15-,16?/m0/s1 |
Standard InChIKey | BCUBFQJBIVOSFG-QXRAWODBSA-N |
Isomeric SMILES | C[C@]12C(C[C@H]3CCC[C@H](C3([C@H](O1)OC)OO2)CCO)(C)C |
SMILES | CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |
Canonical SMILES | CC1(CC2CCCC(C23C(OC1(OO3)C)OC)CCO)C |
Synonyms | octahydro-9-hydroxyethyl-1-methoxy-3,4,4-trimethyl-1H-3,9a-peroxy-2-benzoxepin OHMTPB |
PubChem Compound | 190835 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume